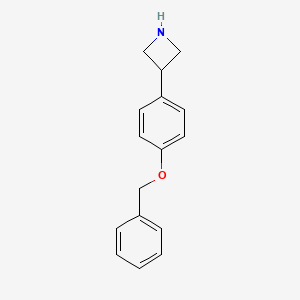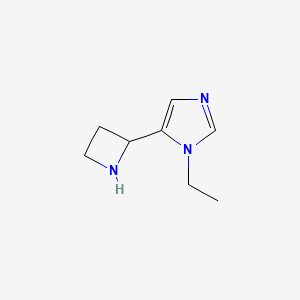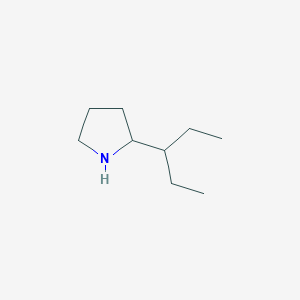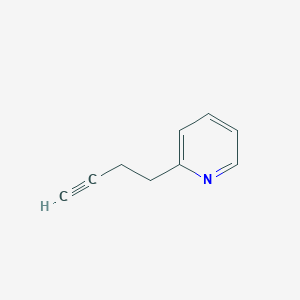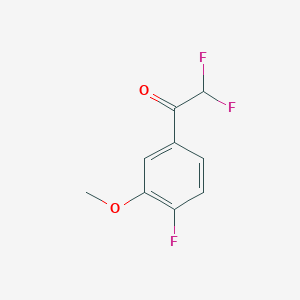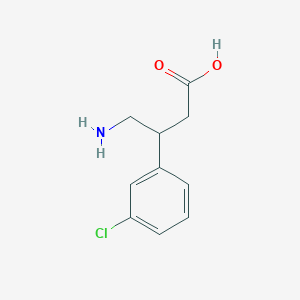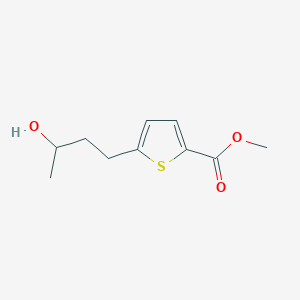
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their biological and chemical properties .
Preparation Methods
The synthesis of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . This method is part of a broader category of synthetic routes for thiophene derivatives, which also includes the Gewald, Paal–Knorr, and Fiesselmann reactions . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert carbonyl groups to alcohols.
Scientific Research Applications
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene core but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
90513-07-8 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
LZWYNUQFMLXYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(S1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


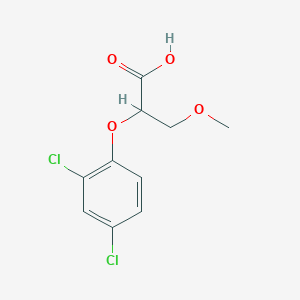
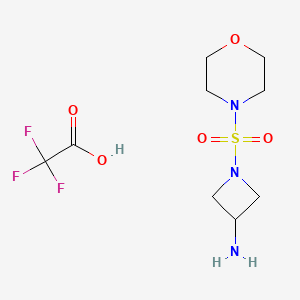
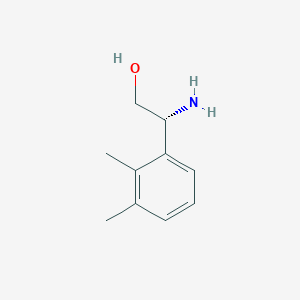
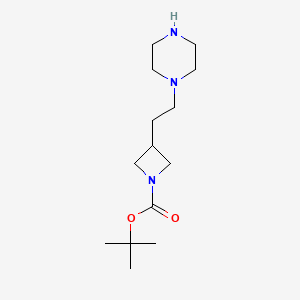
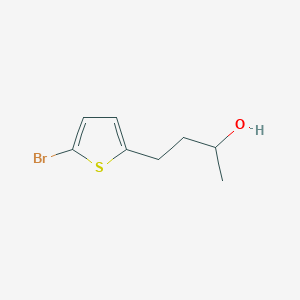
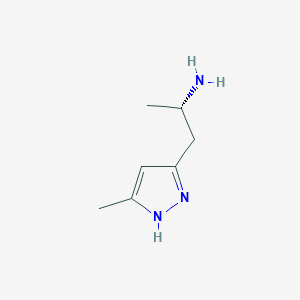
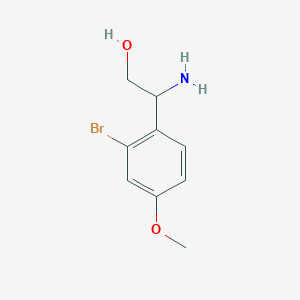
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
